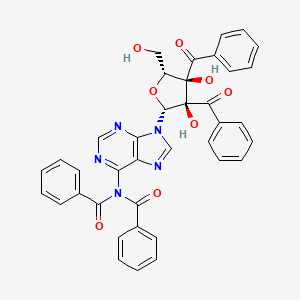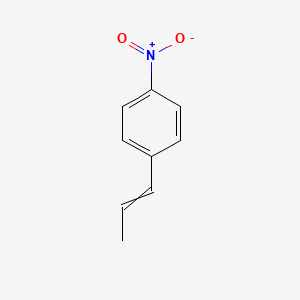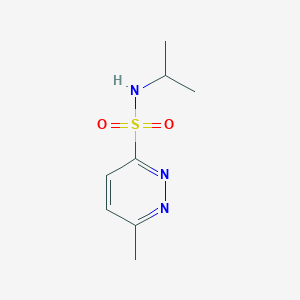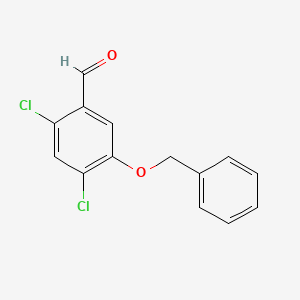
3-(2-Methoxy-1-methylethoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-1-methylethoxy)propanenitrile is an organic compound with the molecular formula C7H13NO2. It is characterized by the presence of a nitrile group (-CN) and an ether group (-O-). This compound is used in various chemical reactions and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-1-methylethoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2-methoxy-1-methylethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxy group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxy-1-methylethoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
3-(2-Methoxy-1-methylethoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-1-methylethoxy)propanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides, which can then interact with enzymes and other proteins. The ether group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypropionitrile: Similar structure but lacks the methylethoxy group.
Propanenitrile, 3-(1-methylethoxy)-: Similar structure but with a different ether group.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
3-(2-Methoxy-1-methylethoxy)propanenitrile is unique due to the presence of both a nitrile and an ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
35633-52-4 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-(1-methoxypropan-2-yloxy)propanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-7(6-9-2)10-5-3-4-8/h7H,3,5-6H2,1-2H3 |
Clé InChI |
PRECESOKWXFYFT-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)






![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)

